4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene
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Overview
Description
4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzene, featuring a chloro group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-chloro-2-methoxy-1-(3-aminophenyl)benzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
- 1-Methoxy-2-chloro-4-nitrobenzene
- 4-Bromo-2-methoxy-1-(3-nitrophenyl)benzene
Uniqueness
4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups can lead to unique interactions in chemical and biological systems .
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(3-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTBLJLVGKEIBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742729 |
Source
|
Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-85-3 |
Source
|
Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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